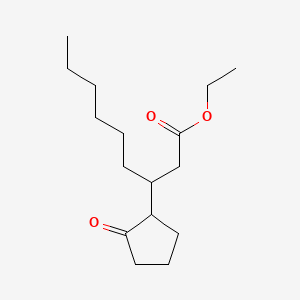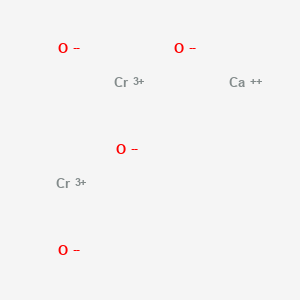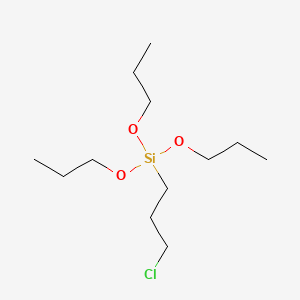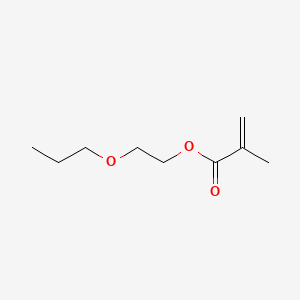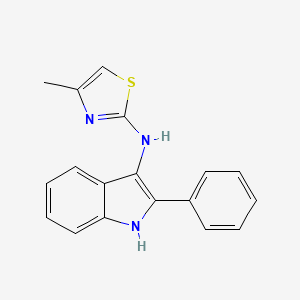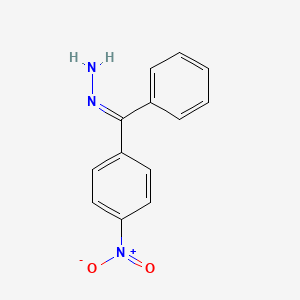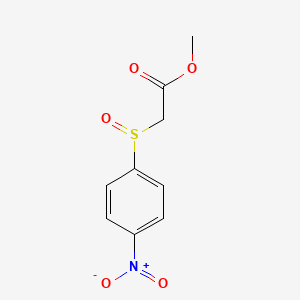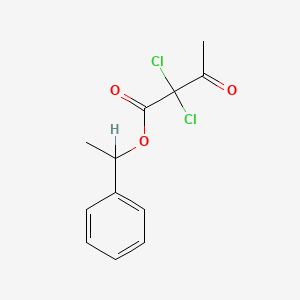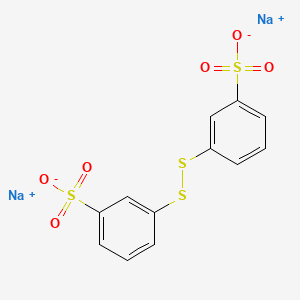
2,3',4,4',6-Pentachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’,4,4’,6-Pentachlorodiphenyl ether is a chemical compound belonging to the class of polyhalogenated diphenyl ethers. It is characterized by the presence of five chlorine atoms attached to the diphenyl ether structure. This compound is known for its persistence in the environment and potential bioaccumulation, making it a subject of interest in environmental chemistry and toxicology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4,4’,6-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination.
Industrial Production Methods
Industrial production of 2,3’,4,4’,6-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The chlorination reaction is typically conducted under anhydrous conditions to prevent hydrolysis and other side reactions.
Chemical Reactions Analysis
Types of Reactions
2,3’,4,4’,6-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated phenols and quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated phenols and quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,3’,4,4’,6-Pentachlorodiphenyl ether has several scientific research applications:
Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.
Toxicology: Investigated for its potential toxic effects on living organisms.
Analytical Chemistry: Used as a standard in the analysis of polyhalogenated diphenyl ethers.
Material Science: Explored for its potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,3’,4,4’,6-Pentachlorodiphenyl ether involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with membrane integrity and enzyme function. It can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,4,4’,6-Pentachlorodiphenyl ether
- 2,2’,3,3’,6-Pentachlorodiphenyl ether
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
Uniqueness
2,3’,4,4’,6-Pentachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different levels of persistence, bioaccumulation, and toxicity.
Properties
CAS No. |
157683-74-4 |
|---|---|
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H |
InChI Key |
POOXVKSDWCXIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



